molecular formula C20H16N4O3 B11061707 6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B11061707
M. Wt: 360.4 g/mol
InChI Key: SWXBZRKYADVFOA-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrazatetracyclo heptadeca core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione typically involves multi-step organic reactions. The initial step often includes the formation of the tetrazatetracyclo heptadeca core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl group through electrophilic aromatic substitution reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is unique due to its specific structural features, such as the methoxyphenyl group and the tetrazatetracyclo heptadeca core

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

InChI

InChI=1S/C20H16N4O3/c1-27-12-6-4-5-11(9-12)13-10-16(25)22-18-17(13)19(26)23-20-21-14-7-2-3-8-15(14)24(18)20/h2-9,13H,10H2,1H3,(H,22,25)(H,21,23,26)

InChI Key

SWXBZRKYADVFOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC4=NC5=CC=CC=C5N34

Origin of Product

United States

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